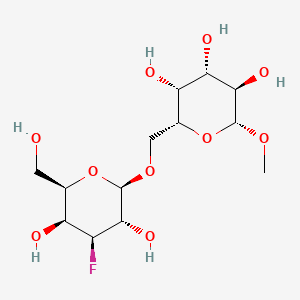

Med-fgal-gal

Description

Structure

3D Structure

Properties

CAS No. |

93426-89-2 |

|---|---|

Molecular Formula |

C13H23FO10 |

Molecular Weight |

358.31 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[[(2R,3S,4S,5S,6R)-4-fluoro-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C13H23FO10/c1-21-12-11(20)10(19)8(17)5(24-12)3-22-13-9(18)6(14)7(16)4(2-15)23-13/h4-13,15-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9-,10+,11-,12-,13-/m1/s1 |

InChI Key |

NJFLCQBZFZJEIT-BHMAHVOGSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)F)O)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)F)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for Methyl O 3 Deoxy 3 Fluorogalactopyranosyl 1 6 Galactopyranosyl 1 6 Galactopyranoside

Chemical Glycosylation Approaches

The chemical synthesis of oligosaccharides is a cornerstone of glycochemistry, providing access to pure, well-defined structures for biological studies. news-medical.net The synthesis of the target trisaccharide involves a multi-step process that includes the formation of glycosidic bonds and the introduction of a fluorine atom. ontosight.aiontosight.ai

Regioselective and Stereoselective Glycosidic Bond Formation (1-6 linkages)

A primary challenge in oligosaccharide synthesis is the controlled formation of glycosidic bonds between specific hydroxyl groups of the sugar units. rsc.org For the target molecule, this involves the creation of two (1→6) linkages. The reactivity of hydroxyl groups on a sugar ring varies, with the 6-OH group generally being the most reactive due to its primary nature and steric accessibility, followed by 3-OH, 2-OH, and 4-OH in glucose-type acceptors. rsc.org This inherent reactivity can be exploited for regioselective glycosylation.

The stereochemistry of the glycosidic bond (α or β) is another critical aspect. rsc.org The desired β-linkages in the target molecule are often achieved through anchimeric assistance, where a participating protecting group at the C-2 position of the glycosyl donor directs the incoming acceptor to the opposite face of the sugar ring. frontiersin.org For instance, acyl groups like benzoyl are commonly used to ensure the formation of 1,2-trans-glycosides, which in the case of galactose donors, results in a β-linkage. rsc.orgfrontiersin.org

A documented synthesis of a related trisaccharide, methyl O-(3-deoxy-3-fluoro-β-D-galactopyranosyl)-(1→6)-O-β-D-galactopyranosyl-(1→6)-3-deoxy-3-fluoro-β-D-galactopyranoside, utilized condensation reactions promoted by silver trifluoromethanesulfonate (B1224126) in the presence of sym-collidine under base-deficient conditions. nih.gov This method yielded the desired β(trans)-products in excellent yields. nih.gov Another approach involved the condensation of 2,4,6-tri-O-acetyl-3-deoxy-3-fluoro-α-D-galactopyranosyl bromide with a suitable galactopyranoside acceptor to form the (1→6)-β-D-galactobiose unit. nih.gov

| Glycosylation Strategy | Key Features | Outcome |

| Silver Trifluoromethanesulfonate Promotion | Use of silver triflate and sym-collidine. nih.gov | Excellent yields of β(trans)-products. nih.gov |

| Halide-Promoted Glycosylation | Condensation of a glycosyl bromide with an acceptor. nih.gov | Formation of the desired (1→6)-β-D-linkage. nih.gov |

| Boron-Mediated Aglycon Delivery (BMAD) | Utilizes organoboron catalysis for simultaneous regio- and stereocontrol. researchgate.net | Can achieve complete regio- and stereoselectivity for specific linkages. researchgate.net |

Methodologies for Stereocontrolled Fluorination at Carbohydrate Positions

Introducing a fluorine atom at a specific position with defined stereochemistry is a crucial step in the synthesis of the target molecule. The replacement of a hydroxyl group with fluorine can significantly alter the biological properties of the carbohydrate. ontosight.airesearchgate.net

Several reagents have been developed for deoxyfluorination. Diethylaminosulfur trifluoride (DAST) and its analogues are commonly used to replace a hydroxyl group with fluorine, often proceeding with an inversion of configuration (SN2 mechanism). researchgate.netnih.gov For example, the introduction of fluorine at the C-3 position of a glucose precursor can be achieved by reacting a derivative with an axial hydroxyl group at C-3 with DAST to yield the equatorial fluoro-derivative. researchgate.net The choice of fluorinating agent is critical, as some can lead to side reactions or require specific protecting group schemes. nih.gov Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) is another reagent used for displacing triflate groups with fluoride (B91410). researchgate.net

The stereochemical outcome of fluorination is highly dependent on the substrate and reaction conditions. For instance, the fluorination of glucal derivatives with electrophilic fluorine sources can lead to the formation of 2-fluoro-2-deoxy sugars, with the stereochemistry at C-2 being influenced by the participation of neighboring groups. nih.gov

| Fluorinating Reagent | Mechanism/Application | Key Considerations |

| Diethylaminosulfur trifluoride (DAST) | SN2 displacement of hydroxyl groups. researchgate.netnih.gov | Often results in inversion of configuration. researchgate.net Can cause side reactions. nih.gov |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | Displacement of triflate groups. researchgate.net | Used for nucleophilic fluorination. researchgate.net |

| Selectfluor | Electrophilic fluorination of glycals. nih.gov | Stereochemistry can be influenced by neighboring group participation. nih.gov |

| Silver-based reagents | Halogen displacement reactions. acs.org | Driving force is the precipitation of silver salts. acs.org |

Protecting Group Chemistry and its Role in Oligosaccharide Synthesis

Protecting groups are indispensable in oligosaccharide synthesis, serving to mask reactive hydroxyl groups to ensure that glycosylation occurs at the desired position. news-medical.netrsc.org The choice of protecting groups is critical as they can influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction. rsc.orgresearchgate.net

Electron-withdrawing groups, such as benzoyl esters, decrease the reactivity of the glycosyl donor, while electron-donating groups like benzyl (B1604629) ethers increase it. rsc.org As mentioned earlier, participating groups like acyl functions at the C-2 position are crucial for achieving 1,2-trans-glycosylation. frontiersin.org

For the synthesis of a complex oligosaccharide like the target molecule, an orthogonal protecting group strategy is essential. nih.gov This involves using a set of protecting groups that can be removed under different specific conditions without affecting the others. nih.gov For example, a synthesis of a related trisaccharide employed a bromoacetyl group as a temporary protecting group at the O-6' position of a disaccharide intermediate. nih.gov This group could be selectively removed to free the hydroxyl group for the subsequent glycosylation step. nih.gov Another example is the use of a chloroacetyl group for temporary protection. nih.gov

| Protecting Group Type | Example | Role in Synthesis |

| Participating Groups | Benzoyl (Bz) rsc.org | Directs 1,2-trans glycosylation through anchimeric assistance. frontiersin.org |

| Non-Participating Groups | Benzyl (Bn) rsc.org | Increases donor reactivity; does not direct stereochemistry via participation. rsc.org |

| Orthogonal Groups | Bromoacetyl, nih.gov Chloroacetyl nih.gov | Allows for selective deprotection of a specific hydroxyl group for further reaction. nih.govnih.gov |

| Conformation-Constraining Groups | Benzylidene acetal (B89532) news-medical.net | Restricts the flexibility of the sugar ring, influencing reactivity and stereoselectivity. news-medical.net |

Convergent and Linear Synthesis Pathways

There are two primary strategies for assembling oligosaccharides: linear and convergent synthesis.

Linear synthesis involves the sequential addition of monosaccharide units one at a time to a growing chain. researchgate.net A synthesis of the target trisaccharide followed a linear approach, starting with the condensation of a fluorinated galactose donor with a galactose acceptor to form a disaccharide, which was then elongated by another glycosylation step. nih.gov

Convergent synthesis , or block synthesis, involves the preparation of smaller oligosaccharide fragments (blocks) which are then coupled together. researchgate.net This approach is often more efficient for constructing larger oligosaccharides as it reduces the number of linear steps. researchgate.netdtu.dk For instance, a disaccharide donor and a monosaccharide acceptor can be coupled to rapidly form a trisaccharide. This strategy has been shown to be advantageous in the synthesis of longer β-D-glucan oligosaccharides. dtu.dk

| Synthesis Pathway | Description | Advantages | Disadvantages |

| Linear | Sequential addition of single monosaccharide units. researchgate.net | Conceptually straightforward. | Can be lengthy and lead to lower overall yields for large molecules. researchgate.net |

| Convergent | Coupling of pre-synthesized oligosaccharide blocks. researchgate.net | More efficient for large oligosaccharides, fewer linear steps. researchgate.netdtu.dk | Requires more complex planning and synthesis of the initial blocks. |

Chemo-Enzymatic Synthesis Development

Chemo-enzymatic strategies combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, offering a powerful approach for constructing complex carbohydrates. escholarship.orgresearchgate.net

Enzymatic Formation of Glycosidic Bonds using Glycosyltransferases

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with remarkable regio- and stereoselectivity. nih.govroyalsocietypublishing.org They transfer a sugar moiety from an activated donor substrate, typically a sugar nucleotide, to an acceptor molecule. escholarship.org This high degree of selectivity eliminates the need for extensive protecting group manipulations that are characteristic of chemical synthesis. nih.gov

The use of glycosyltransferases, such as galactosyltransferases, allows for the precise assembly of oligosaccharide chains. nih.gov In a chemo-enzymatic approach to synthesizing a molecule like Methyl-O-(3-deoxy-3-fluorogalactopyranosyl)(1-6)galactopyranosyl(1-6)galactopyranoside, a chemically synthesized fluorinated galactose donor or a suitable acceptor could be incorporated into an enzymatic reaction. While the natural substrate specificity of these enzymes can be a limitation, enzyme engineering is expanding the range of acceptable substrates, including modified sugars. royalsocietypublishing.org One-pot multi-enzyme (OPME) systems have been developed to synthesize complex glycans by combining several glycosyltransferases in a single reaction vessel, further streamlining the process. escholarship.org

| Enzymatic Approach | Key Features | Advantages |

| Glycosyltransferase-catalyzed synthesis | Use of enzymes for regio- and stereospecific glycosidic bond formation. nih.gov | High selectivity, avoids complex protecting group chemistry. nih.gov |

| One-Pot Multi-Enzyme (OPME) Systems | Combination of multiple enzymes in a single reaction vessel. escholarship.org | Efficient synthesis of complex structures without isolation of intermediates. escholarship.org |

| Engineered Glycosyltransferases | Modified enzymes with altered substrate specificity. royalsocietypublishing.org | Allows for the incorporation of non-natural or modified sugars. royalsocietypublishing.org |

Semi-synthetic Approaches for Fluorinated Glycan Production

Semi-synthetic strategies, which harmoniously merge chemical and enzymatic methods, offer a potent and increasingly utilized pathway for the production of complex fluorinated glycans like Methyl-O-(3-deoxy-3-fluorogalactopyranosyl)(1→6)galactopyranosyl(1→6)galactopyranoside. nih.gov This approach circumvents some of the challenges associated with total chemical synthesis, particularly for larger oligosaccharides, by leveraging the efficiency and selectivity of enzymes. nih.gov The core principle involves the use of readily available, naturally occurring glycans as foundational scaffolds, which are then precisely modified through chemical reactions to introduce fluorine at specific positions. beilstein-journals.orgresearchgate.net

The chemoenzymatic production of fluorinated carbohydrates often begins with a chemically synthesized fluorinated sugar that acts as a substrate for enzymatic glycosylation. reading.ac.ukrsc.org Enzymes such as glycosyltransferases, glycosidases, kinases, and phosphorylases are instrumental in these processes. nih.govreading.ac.ukrsc.orgroyalsocietypublishing.org Glycosyltransferases, for example, can attach a fluorinated sugar donor to an acceptor molecule, while glycosidases, which typically cleave glycosidic bonds, can be employed under specific conditions to synthesize these linkages. nih.govroyalsocietypublishing.org

A key step in many semi-synthetic routes is the chemical deoxyfluorination, a reaction that substitutes a hydroxyl group with a fluorine atom. reading.ac.ukrsc.org This is frequently accomplished using nucleophilic fluorinating reagents. nih.gov One of the most common reagents for this transformation is diethylaminosulfur trifluoride (DAST). nih.govresearchgate.net The reaction of an appropriately protected carbohydrate with DAST can lead to the stereoselective introduction of a fluorine atom. For instance, the synthesis of a 3-deoxy-3-fluoro-galactopyranoside, the terminal residue of Med-fgal-gal, would involve the selective fluorination of the C-3 hydroxyl group on a galactose precursor. nih.govacs.orgresearchgate.net

While these enzymatic methods offer high selectivity, a notable challenge is that the activity of enzymes towards fluorinated sugars can be lower than towards their natural, non-fluorinated substrates. reading.ac.ukrsc.org Despite this, enzymes often retain significant activity, and reaction conditions can be optimized to achieve successful transformations. rsc.org The development of methods for producing fluorinated oligosaccharides is an area of active research, as these compounds are valuable tools for studying biochemical processes. nih.gov

Detailed Research Findings

Research has demonstrated the successful synthesis of various monofluorinated galactopyranosides and more complex fluorinated oligosaccharides. researchgate.netnih.govacs.org For example, a strategy for accessing orthogonally protected 3-deoxy-3-fluorogalactopyranose has been developed, providing a crucial building block for the synthesis of compounds like this compound. nih.govacs.org In the synthesis of related fluorinated mucin core structures, a 3-fluoro-galactosyl bromide donor was shown to have increased reactivity compared to its 4-fluoro counterpart, leading to improved yields in glycosylation reactions. acs.org The final structures and purity of these synthesized fluorinated glycans are typically confirmed through rigorous analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.netnih.gov

Interactive Data Tables

Table 1: Key Reagents and Enzymes in Semi-synthesis

| Name | Type | Function in Fluorinated Glycan Synthesis |

|---|---|---|

| Diethylaminosulfur trifluoride (DAST) | Chemical Reagent | Nucleophilic fluorinating agent for deoxyfluorination. nih.govresearchgate.net |

| Glycosyltransferases | Enzyme | Catalyze the formation of glycosidic bonds, attaching a sugar donor to an acceptor. nih.govreading.ac.ukrsc.org |

| Glycosidases | Enzyme | Can be used to synthesize glycosidic bonds under specific conditions. nih.govroyalsocietypublishing.org |

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Elucidation of the three-dimensional structure and confirmation of fluorine incorporation. researchgate.netnih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of the elemental formula. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purification of the final compound and assessment of its purity. |

Comprehensive Analytical Characterization of Methyl O 3 Deoxy 3 Fluorogalactopyranosyl 1 6 Galactopyranosyl 1 6 Galactopyranoside

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. wikipedia.org For complex oligosaccharides like the title compound, a suite of NMR experiments is employed to assign the signals of each constituent monosaccharide residue. nih.govnih.gov

In the ¹H NMR spectrum of the trisaccharide, distinct signals are observed for the anomeric protons (H-1) of each sugar ring, typically appearing in a downfield region due to their unique chemical environment. Other ring protons and the methyl group of the glycoside also exhibit characteristic chemical shifts. researchgate.net

Similarly, the ¹³C NMR spectrum displays well-resolved signals for each carbon atom. libretexts.org The anomeric carbons (C-1) resonate at a significantly lower field (higher ppm) compared to the other ring carbons. Glycosylation, the linking of sugar units, causes a downfield shift of 4–10 ppm for the carbons involved in the glycosidic bond. Conversely, carbons adjacent to the linkage site often experience a slight upfield shift. The presence of the electronegative fluorine atom at the C-3 position of one galactose unit induces a noticeable downfield shift for the attached carbon and influences the shifts of neighboring nuclei. libretexts.org

A representative, though not specific to this exact molecule, dataset illustrating typical chemical shifts for such compounds is presented below:

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Anomeric (H-1, C-1) | 4.3 - 5.5 | 95 - 110 |

| Other Ring (H/C) | 3.2 - 4.2 | 60 - 85 |

| Methyl (CH₃) | ~3.4 | ~55 |

Note: These are generalized ranges and specific values for Methyl-O-(3-deoxy-3-fluorogalactopyranosyl)(1-6)galactopyranosyl(1-6)galactopyranoside would require experimental determination.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for characterizing the molecule. wikipedia.org ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.orgaiinmr.com The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, which minimizes the likelihood of signal overlap and provides high resolution. wikipedia.orglcms.cz

The ¹⁹F NMR spectrum of the title compound would exhibit a signal corresponding to the single fluorine atom at the C-3 position. The precise chemical shift of this signal is highly indicative of the local electronic environment. nih.gov Furthermore, coupling between the fluorine nucleus and adjacent protons (JHF) provides valuable structural information and can be observed in both the ¹H and ¹⁹F spectra. nih.gov These coupling constants are instrumental in confirming the stereochemistry at the fluorinated center. wikipedia.org

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. libretexts.org Two-dimensional (2D) NMR techniques overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. ucl.ac.uk

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically over two or three bonds. libretexts.org Cross-peaks in a COSY spectrum establish the connectivity of protons within each sugar ring, allowing for the tracing of the spin systems from H-1 to the other protons.

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations observed in COSY to an entire spin system. libretexts.org This is particularly useful for identifying all the protons belonging to a specific sugar residue, even if some signals are overlapped.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. news-medical.net Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing unambiguous C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for determining the linkages between the monosaccharide units. For instance, a correlation between the H-1 of one sugar and the C-6 of the adjacent sugar would confirm the (1→6) glycosidic bond.

Through the combined interpretation of these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of the trisaccharide. nih.govnih.gov

Two-Dimensional NMR for Connectivity and Conformation (e.g., COSY, TOCSY, HSQC, HMBC)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. ontosight.ai It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. gla.ac.uk

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.com This high precision enables the calculation of the elemental composition of the molecular ion, which serves as a powerful confirmation of the compound's chemical formula. nih.govhilarispublisher.com For Methyl-O-(3-deoxy-3-fluorogalactopyranosyl)(1-6)galactopyranosyl(1-6)galactopyranoside (C₁₉H₃₃FO₁₅), HRMS would provide an exact mass measurement that corresponds to this specific formula, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.comthermofisher.com The analysis of fragmentation patterns in the mass spectrum can further corroborate the structure by showing the loss of specific sugar units.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methyl-O-(3-deoxy-3-fluorogalactopyranosyl)(1-6)galactopyranosyl(1-6)galactopyranoside |

| Med-fgal-gal |

| Methyl 3-deoxy-3-fluoro-β-D-galactopyranoside |

| Methyl 2,4-di-O-benzoyl-3-deoxy-3-fluoro-β-D-galactopyranoside |

| 2,3,4-tri-O-benzoyl-6-O-bromoacetyl-α-D-galactopyranosyl bromide |

| 2,4,6-tri-O-benzoyl-3-deoxy-3-fluoro-α-D-galactopyranosyl bromide |

| 2,4,6-tri-O-acetyl-3-deoxy-3-fluoro-α-D-galactopyranosyl bromide |

| Methyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside |

| 2,3,4-tri-O-acetyl-6-O-chloroacetyl-α-D-galactopyranosyl bromide |

| Methyl O-(2,3,4-tri-O-acetyl-6-O-chloroacetyl-β-D-galactopyranosyl)-(1----6)-2,3,4-tri-O-acetyl-β-D-galactopyranoside |

| Methyl O-(2,3,4-tri-O-acetyl-β-D-galactopyranosyl)-(1----6)-2,3,4-tri-O-acetyl-β-D-galactopyranoside |

| Methyl O-(2,3,4-tri-O-acetyl-6-O-chloroacetyl-beta-D-galactopyranosyl)-(1----6) -O-(2,3,4-tri-O-acetyl-beta-D-galactopyranosyl)-(1----6)-2,3,4-tri-O-acetyl-beta -D- galactopyranoside |

| 5-fluorouracil |

| Cysteine |

Tandem Mass Spectrometry (MS/MS) for Linkage and Sequence Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of oligosaccharides, providing detailed insights into their sequence, branching patterns, and glycosidic linkages. researchgate.net For this compound, MS/MS analysis is crucial for confirming the specific (1->6) linkages between the monosaccharide units and verifying the sequence of the sugar residues.

The process typically involves soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate parent ions of the trisaccharide with minimal fragmentation. nih.gov These parent ions are then isolated and subjected to Collision-Induced Dissociation (CID) or other fragmentation methods like Ultraviolet Photodissociation (UVPD). nih.govfrontiersin.org The resulting fragment ions provide the necessary structural information.

The fragmentation of oligosaccharides yields two main types of cleavages: glycosidic cleavages and cross-ring cleavages. nih.gov

Glycosidic Cleavages (B, C, Y, Z ions): These cleavages occur at the glycosidic bonds linking the sugar units. The resulting B and Y ions are particularly useful for determining the monosaccharide sequence. For this compound, the detection of specific Y and B ions would confirm the sequence as 3-deoxy-3-fluorogalactose -> galactose -> methyl-galactoside. For example, the loss of the terminal fluorinated sugar would produce a characteristic Y-ion.

Cross-Ring Cleavages (A, X ions): These cleavages involve the breaking of two bonds within a monosaccharide ring. The resulting A and X ions are highly informative for determining linkage positions. nih.gov For instance, specific cross-ring fragmentation patterns can differentiate a (1->6) linkage from other possibilities like (1->3) or (1->4). frontiersin.org

Analysis in negative ion mode, sometimes enhanced by the addition of fluoride (B91410) to the mobile phase, can be particularly advantageous. nih.gov This method generates C-type glycosidic fragments and informative A-type cross-ring fragments, which are instrumental in confirming linkage and positional isomers. nih.gov The presence of the fluorine atom in this compound can also influence the fragmentation pattern, potentially directing cleavage pathways and providing unique mass signatures that aid in the structural confirmation. diva-portal.org

| Ion Type | Cleavage Type | Information Yielded | Relevance to this compound |

| B, Y | Glycosidic | Monosaccharide sequence | Confirms the order of the three sugar residues. |

| C, Z | Glycosidic | Monosaccharide sequence | Complements B and Y ion data for sequence validation. |

| A, X | Cross-ring | Glycosidic linkage position | Differentiates the (1->6) linkage from other potential linkages. |

Chromatographic Purity and Homogeneity Assessment

Chromatographic methods are essential for determining the purity and homogeneity of synthesized compounds like this compound, ensuring the absence of starting materials, intermediates, or structural isomers.

Gas Chromatography (GC) with Specialized Derivatization

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. sigmaaldrich.com Oligosaccharides like this compound are non-volatile due to their multiple polar hydroxyl groups. Therefore, a crucial step of derivatization is required to make them amenable to GC analysis. sigmaaldrich.comjfda-online.com

The most common derivatization method for carbohydrates is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the hydrogen atoms of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This process significantly reduces the polarity of the molecule and increases its volatility. Other methods like acylation or methylation can also be employed. nih.govlabinsights.nl

Once derivatized, the sample is injected into the GC system, where it is separated on a capillary column. A Flame Ionization Detector (FID) is typically used for detection. shimadzu.com The resulting chromatogram should show a single peak, confirming the homogeneity of the derivatized trisaccharide. The presence of multiple peaks could indicate impurities or incomplete derivatization. jfda-online.com

| Step | Description | Purpose |

| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) or acylating agent. | To increase volatility and thermal stability. sigmaaldrich.com |

| 2. GC Separation | Injection onto a capillary column (e.g., DB-5). | To separate the analyte from any non-derivatized material or by-products. |

| 3. Detection | Use of a Flame Ionization Detector (FID). | To detect and quantify the eluted compound. |

| Homogeneity Check | Observation of a single, well-defined peak. | To confirm the sample consists of a single component. |

Other Physicochemical Characterization Methods

Beyond mass spectrometry and chromatography, other physicochemical methods are employed to provide a complete profile of the compound.

Optical Rotation Studies

As a chiral molecule, this compound exhibits optical activity, meaning it rotates the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property of the compound, dependent on its unique three-dimensional structure. This value is measured using a polarimeter at a specific temperature (usually 20-25°C) and wavelength (typically the sodium D-line, 589 nm). The measurement is a critical quality control parameter, as a deviation from the expected value can indicate the presence of impurities or a different stereochemical configuration. For related fluorinated trisaccharides, nuclear magnetic resonance (NMR) studies are often conducted in conjunction with optical rotation to fully establish the carbohydrate's conformation. nih.gov

| Parameter | Value |

| Property | Specific Rotation [α]D |

| Significance | Confirms the stereochemical identity and purity of the compound. |

Elemental Analysis

Elemental analysis provides the quantitative determination of the elemental composition of a pure compound. velp.com For this compound, this analysis confirms that the empirical formula of the synthesized product matches its theoretical formula, C₁₉H₃₃FO₁₅. The analysis typically measures the mass percentages of carbon (C), hydrogen (H), and in some cases, oxygen (O). The fluorine content can also be determined by specific analytical methods. The experimentally determined percentages must align closely with the calculated theoretical values, providing fundamental proof of the compound's identity and purity. fda.govshimadzu.com

| Element | Calculated Mass Percentage (%) |

| Carbon (C) | 43.84% |

| Hydrogen (H) | 6.39% |

| Fluorine (F) | 3.65% |

| Oxygen (O) | 46.12% |

| Molecular Formula | C₁₉H₃₃FO₁₅ |

| Molecular Weight | 520.46 g/mol |

Compound Names Table

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | Methyl-O-(3-deoxy-3-fluorogalactopyranosyl)(1-6)galactopyranosyl(1-6)galactopyranoside |

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide |

| TMCS | Trimethylchlorosilane |

| 2-AB | 2-aminobenzamide |

| Galactose | (2R,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

| 3-deoxy-3-fluorogalactose | (2R,3S,4S,5R,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol |

Derivatization Strategies for Enhancing Analysis and Functionality of Methyl O 3 Deoxy 3 Fluorogalactopyranosyl 1 6 Galactopyranosyl 1 6 Galactopyranoside

Rationale for Chemical Derivatization in Glycan Research

Chemical derivatization is a cornerstone of glycan analysis, transforming native glycans into forms more amenable to separation and detection. nih.govcreative-proteomics.com This process is crucial for overcoming the inherent analytical difficulties posed by the structural complexity and physicochemical properties of carbohydrates. nih.govfrontiersin.org For a compound such as Methyl-O-(3-deoxy-3-fluorogalactopyranosyl)(1-6)galactopyranosyl(1-6)galactopyranoside, these challenges are compounded by the presence of a fluorine atom, which can influence its chemical behavior. ontosight.aiontosight.ai

Enhancing Volatility for Gas Chromatography

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. researchgate.net However, native carbohydrates, including oligosaccharides, are non-volatile due to their numerous polar hydroxyl groups, which lead to strong intermolecular hydrogen bonding. nih.gov Derivatization is therefore essential to convert these polar groups into less polar, more volatile ethers or esters, making them suitable for GC analysis. rsc.orgnih.gov This modification reduces the polarity of the molecule, thereby increasing its volatility and thermal stability, which is crucial for preventing degradation at the high temperatures used in GC. researchgate.netcolostate.edu

Common derivatization methods to enhance volatility include the formation of trimethylsilyl (B98337) (TMS) ethers. nih.govrsc.org The resulting derivatives are significantly more volatile and can be readily analyzed by GC-MS, allowing for detailed structural information to be obtained. nih.govacs.org

Improving Detection Sensitivity and Selectivity

Beyond enhancing volatility, derivatization plays a critical role in improving the sensitivity and selectivity of glycan detection in various analytical platforms, particularly mass spectrometry (MS) and liquid chromatography (LC). nih.govwaters.com Native glycans often exhibit poor ionization efficiency in MS and lack chromophores or fluorophores for UV or fluorescence detection in LC. nih.govfrontiersin.org

Derivatization can introduce functionalities that significantly enhance detection. For instance, permethylation, which involves replacing all active hydrogens with methyl groups, increases the hydrophobicity of the glycan, leading to improved ionization efficiency in positive-ion mode MS. nih.govnih.gov This strategy also stabilizes labile structures, such as sialic acids, preventing their loss during analysis. jst.go.jpnih.gov

Furthermore, attaching fluorescent labels via reductive amination allows for highly sensitive detection in fluorescence-based LC methods. frontiersin.orgpacific.edu This approach not only improves sensitivity but can also enhance the chromatographic separation of complex glycan mixtures. creative-proteomics.com For fluorinated compounds like Methyl-O-(3-deoxy-3-fluorogalactopyranosyl)(1-6)galactopyranosyl(1-6)galactopyranoside, specific derivatization strategies can be employed to selectively tag and enrich these molecules from complex biological samples, further improving analytical selectivity. nih.gov

Established Derivatization Reagents and Reaction Conditions

A variety of derivatization reagents and reaction conditions have been established for the analysis of carbohydrates. nih.govrsc.org The choice of method depends on the specific analytical goal, the nature of the glycan, and the analytical instrumentation to be used.

Silylation Chemistry (e.g., Trimethylsilyl Derivatives)

Silylation is a widely used derivatization technique in which polar hydroxyl groups are converted to trimethylsilyl (TMS) ethers. fujifilm.com This process significantly increases the volatility of carbohydrates, making them suitable for GC-MS analysis. rsc.org

Reagents and Conditions: Common silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). fujifilm.com Reactions are typically carried out in an aprotic solvent, and the reaction time can range from minutes to hours depending on the carbohydrate's structure and the specific reagents used.

Advantages: Silylation is a versatile method applicable to a wide range of carbohydrates. fujifilm.com The resulting TMS derivatives are generally stable enough for GC analysis and provide characteristic fragmentation patterns in MS, aiding in structural elucidation. acs.org

Considerations: A significant drawback of silylation is the potential for incomplete derivatization, which can lead to multiple peaks for a single compound, complicating the resulting chromatogram. rsc.org The TMS ethers are also sensitive to moisture and can hydrolyze back to the original hydroxyl groups. colostate.edu

Table 1: Common Silylating Agents and Their Properties

| Reagent | Abbreviation | Key Features |

|---|---|---|

| N,O-bis(trimethylsilyl)acetamide | BSA | Widely used for protecting hydroxyl groups in carbohydrates; enhances volatility for GC analysis. |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent that produces volatile and stable TMS derivatives. fujifilm.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with BSA or BSTFA to increase the reaction rate. |

Acylation Chemistry (e.g., Fluoroacylation)

Acylation involves the introduction of an acyl group, such as an acetyl or a fluoroacyl group, into the carbohydrate structure by esterifying the hydroxyl groups. geeksforgeeks.org This method also serves to increase volatility for GC analysis and can introduce specific tags for enhanced detection. rsc.orgwaters.com

Reagents and Conditions: Acetic anhydride (B1165640) is commonly used for acetylation, while fluorinated anhydrides like trifluoroacetic anhydride (TFAA) are employed for fluoroacylation. geeksforgeeks.orggcms.cz These reactions are often carried out in the presence of a base catalyst. geeksforgeeks.org

Advantages: Acyl derivatives, particularly fluoroacylated ones, are highly volatile and stable, making them excellent for GC analysis with electron capture detection (ECD), which is highly sensitive to halogenated compounds. gcms.czsemanticscholar.org This can be particularly advantageous for analyzing fluorinated carbohydrates.

Research Findings: Fluoroacylation has been shown to produce highly volatile derivatives of sugars, including oligosaccharides. semanticscholar.org The resulting derivatives provide good chromatographic separation and can be analyzed at very low concentrations.

Table 2: Common Acylating Agents and Their Applications

| Reagent | Abbreviation | Application |

|---|---|---|

| Acetic Anhydride | Ac₂O | General acylation to form acetyl esters, increasing volatility. geeksforgeeks.org |

| Trifluoroacetic Anhydride | TFAA | Fluoroacylation for enhanced volatility and sensitivity with ECD. gcms.cz |

Alkylation Procedures

Alkylation involves the replacement of the hydrogen atoms of hydroxyl groups with alkyl groups, forming ethers. geeksforgeeks.org Permethylation is the most common alkylation technique in glycan analysis. nih.govnih.gov

Reagents and Conditions: The most common method for permethylation is the Hakomori method, which uses methyl iodide in the presence of a strong base like sodium hydride in dimethyl sulfoxide. byjus.com Other methods using different bases and solvents have also been developed. rsc.org

Advantages: Permethylation significantly enhances the sensitivity of MS analysis by increasing the hydrophobicity and ionization efficiency of the glycan. nih.govnih.gov It also stabilizes labile glycosidic linkages and provides clear fragmentation patterns in MS/MS experiments, which is invaluable for sequencing oligosaccharides. nih.govnih.gov

Research Findings: Studies have shown that permethylation can increase the MS signal for neutral glycans significantly. researchgate.net It allows for the analysis of both neutral and acidic glycans in the positive ion mode and facilitates detailed structural elucidation through tandem MS. nih.govnih.gov For complex oligosaccharides, permethylation is often the derivatization method of choice for comprehensive structural characterization by MS. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Methyl-O-(3-deoxy-3-fluorogalactopyranosyl)(1-6)galactopyranosyl(1-6)galactopyranoside | Med-fgal-gal |

| N,O-bis(trimethylsilyl)acetamide | BSA |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| Trimethylchlorosilane | TMCS |

| 1,1,1,3,3,3-Hexamethyldisilazane | HMDS |

| Acetic Anhydride | Ac₂O |

| Trifluoroacetic Anhydride | TFAA |

| Heptafluorobutyrylimidazole | HFBI |

| Methyl Iodide | CH₃I |

| Sodium Hydride | NaH |

Applications of Derivatization in Structural and Linkage Analysis

Determining the precise structure and linkage of oligosaccharides is a fundamental challenge in glycobiology. Derivatization is a key step that enhances the sensitivity and resolution of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov

Methylation Analysis for Mass Spectrometry

A cornerstone technique for linkage analysis is permethylation. springernature.com In this method, all free hydroxyl groups of the trisaccharide are converted to methyl ethers. This derivatization has several benefits for MS analysis:

Increased Hydrophobicity: Methylation reduces the polarity of the carbohydrate, improving its chromatographic separation and analytical reproducibility. nih.gov

Uniform Ionization: It ensures that both acidic and basic oligosaccharides ionize uniformly, which is critical for quantitative analysis. nih.gov

Informative Fragmentation: When analyzed by tandem mass spectrometry (MS/MS), permethylated oligosaccharides produce predictable glycosidic and cross-ring fragmentation patterns, which allows for the unambiguous determination of linkage positions. nih.gov

Following permethylation, the trisaccharide is hydrolyzed to break the glycosidic bonds, the resulting partially methylated monosaccharides are reduced to alditols, and the newly freed hydroxyl groups (which indicate the original linkage sites) are acetylated. springernature.com The resulting partially methylated alditol acetates (PMAAs) are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). springernature.combiorxiv.org The specific fragmentation pattern of each PMAA in the mass spectrometer reveals which of its hydroxyl groups were involved in linkages in the original trisaccharide.

Acetylation for Nuclear Magnetic Resonance (NMR) Spectroscopy

Peracetylation, the conversion of all free hydroxyls to acetyl esters, is a powerful derivatization strategy for structural analysis by NMR. cdnsciencepub.comcdnsciencepub.com This technique is particularly useful for resolving issues of signal overlap common in the ¹H NMR spectra of complex carbohydrates. cdnsciencepub.comnih.gov

Key advantages of peracetylation for NMR analysis include:

Enhanced Spectral Dispersion: Acetylation causes a significant downfield shift of protons attached to the derivatized carbons, reducing signal overlap in the proton spectrum. cdnsciencepub.comnih.gov

Unambiguous Linkage Determination: The sites of glycosidic linkages are identified because the protons at these positions are not shifted downfield, as they were not available for acetylation. nih.gov

Isotopic Labeling: Using ¹³C-labeled acetic anhydride introduces additional couplings that can be observed in the NMR spectrum. nih.gov The three-bond coupling (³J) between the acetyl carbonyl carbon and the ring proton at the position of acetylation provides definitive proof of that position having a free hydroxyl group in the parent molecule, serving a similar purpose to methylation analysis but without requiring the degradation of the oligosaccharide. cdnsciencepub.comnih.gov

Table 1: Comparison of Derivatization Methods for Structural Analysis

| Method | Technique | Primary Function | Key Advantages | Considerations |

|---|---|---|---|---|

| Permethylation | GC-MS | Linkage Analysis | Increases hydrophobicity, ensures uniform ionization, provides clear fragmentation patterns. nih.gov | Requires sample hydrolysis, destroying the intact oligosaccharide. springernature.comcdnsciencepub.com |

| Peracetylation | NMR | Linkage & Conformational Analysis | Improves spectral dispersion, allows analysis of intact oligosaccharide, can use isotopic labels for definitive assignment. cdnsciencepub.comcdnsciencepub.comnih.gov | Can be complex to interpret without specialized 2D NMR techniques. nih.gov |

| Silylation | GC-MS | General Analysis | Increases volatility for gas chromatography. | Derivatives can be sensitive to moisture. |

Functional Derivatization for Probe Development

The unique structure of Methyl-O-(3-deoxy-3-fluorogalactopyranosyl)(1→6)galactopyranosyl(1→6)galactopyranoside, particularly its fluorinated moiety, makes it an attractive scaffold for the development of molecular probes. unirioja.esrsc.org Functional derivatization involves attaching a reporter group or a reactive handle to the carbohydrate, enabling its use in studying biological processes. frontiersin.orgresearchgate.net

Biotinylation for Affinity-Based Studies

Biotinylation is the process of covalently attaching a biotin (B1667282) molecule to the trisaccharide. wikipedia.org This process leverages the extremely strong and specific interaction between biotin and proteins like streptavidin and avidin. thermofisher.com A biotinylated version of the trisaccharide can be used as a probe in a variety of applications:

Identifying Binding Partners: The probe can be used to capture and identify proteins that specifically interact with this carbohydrate structure from complex biological mixtures. thermofisher.com

In Situ Visualization: By conjugating streptavidin to a fluorescent marker, the biotinylated trisaccharide can be used to visualize the location of its binding partners in cells or tissues. biosyn.comnih.gov

Carbohydrates can be biotinylated at their reducing ends or through modification of their hydroxyl groups. thermofisher.combiosyn.com For a methyl glycoside like the target compound, which lacks a reducing end, biotinylation would proceed by activating one of the hydroxyl groups and reacting it with a biotin derivative containing a reactive amine, such as biotin-hydrazide or an amino-PEG-biotin linker. thermofisher.combiosyn.com

Attachment of Fluorophores for Imaging

A fluorescent tag can be directly attached to the trisaccharide to create a probe for fluorescence microscopy or flow cytometry. The synthesis of such probes often involves converting a hydroxyl group into a more reactive functional group (e.g., an amine or an azide) which can then be coupled to a fluorophore containing a complementary reactive group (e.g., an NHS-ester or an alkyne). The "click chemistry" reaction between an azide (B81097) and an alkyne is a particularly efficient and specific method for this type of conjugation. odu.edu

The presence of the fluorine atom on the sugar itself can also be exploited. ¹⁹F NMR is a powerful analytical tool, and the fluorinated trisaccharide could serve as a ¹⁹F NMR probe to study its interactions with proteins in a complex environment without the need for an additional reporter group. unirioja.es

Table 2: Examples of Functional Derivatization for Probe Development

| Derivative Type | Attached Moiety | Principle of Use | Primary Application |

|---|---|---|---|

| Affinity Probe | Biotin | High-affinity binding to streptavidin/avidin. thermofisher.com | Protein interaction studies, purification, immobilization. wikipedia.orgnih.gov |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein (B123965), Rhodamine) | Emission of light upon excitation. | Cellular imaging, flow cytometry, binding assays. beilstein-journals.org |

| Photo-reactive Probe | Photoreactive group (e.g., Aryl azide) | Forms a covalent bond upon UV light activation. wikipedia.org | Covalently trapping and identifying binding partners. beilstein-journals.org |

| NMR Probe | (Intrinsic ¹⁹F) | The fluorine atom itself acts as a reporter. unirioja.es | Studying molecular interactions and dynamics via ¹⁹F NMR. |

Investigations into the Biological Activity and Mechanistic Roles of Methyl O 3 Deoxy 3 Fluorogalactopyranosyl 1 6 Galactopyranosyl 1 6 Galactopyranoside

Glycan-Protein Interactions and Recognition

The introduction of a fluorine atom into a carbohydrate can significantly alter its interactions with glycan-binding proteins (GBPs). researchgate.net Fluorine's high electronegativity can change the electronic properties and hydrogen-bonding capabilities of nearby hydroxyl groups, thereby modulating binding affinity and specificity. researchgate.netsoton.ac.uk

Characterization of Receptor Binding Specificity (e.g., to Galectin-like proteins)

Galectins are a family of proteins defined by their affinity for β-galactoside-containing glycans. frontiersin.org Their binding pockets accommodate galactose, and modifications to the sugar can drastically alter binding. The replacement of the hydroxyl group at the C3 position with fluorine in the terminal galactose unit of Med-fgal-gal is expected to have a profound effect on its binding to galectins.

While the C3-hydroxyl group of galactose is a critical interaction point for many galectins, fluorinated analogs can still function as potent inhibitors. For example, a complex inhibitor of galectin-3, TD139, incorporates a 3-deoxy-3-fluoro-substituted galactose derivative, demonstrating that modifications at this position are not only tolerated but can enhance binding potency and selectivity. frontiersin.orgnih.gov The fluorine atom can participate in favorable multipolar interactions with protein residues and alter the hydrogen-bonding network within the binding site. researchgate.net Studies on other modified galactosides, such as 3-C-methyl-gulopyranosides, have shown that modifications at the 3-position can lead to high selectivity for specific galectins, like galectin-1, over other family members. nih.gov It is therefore plausible that this compound could act as a selective modulator of certain galectins, although its precise binding profile would require empirical determination through techniques like fluorescence anisotropy or isothermal titration calorimetry. researchgate.net

Table 1: Potential Interactions of Fluorinated Galactosides with Galectins

| Galectin Target | Observed Interaction with Fluorinated/Modified Analog | Potential Implication for this compound | Reference |

| Galectin-3 | A derivative containing 3-deoxy-3-fluorophenyl-triazolyl-galactose acts as a potent inhibitor. | Could act as an inhibitor, with the C3-fluoro group contributing to binding affinity. | frontiersin.orgnih.gov |

| Galectin-1 | 3-C-methyl-gulopyranoside derivatives show high selectivity for Galectin-1. | May exhibit selectivity for Galectin-1, depending on how the C3-fluoro group is accommodated. | nih.gov |

| Galectin-7 | A fluorophenyl-containing thiodigalactoside (B104359) binds effectively, interacting with subsites in the carbohydrate recognition domain. | The fluorinated ring could potentially form specific interactions within the binding site. | nih.gov |

Enzymatic Substrate Recognition and Catalysis (e.g., β-galactosidases, glycosyltransferases, Leloir pathway enzymes)

The fluorine substitution at the C3 position is expected to significantly influence how this compound is recognized and processed by various carbohydrate-active enzymes.

β-Galactosidases: These enzymes catalyze the hydrolysis of terminal β-D-galactose residues from glycans. wikipedia.org The enzyme is highly specific for the hydroxyl group configuration at the C2, C3, and C4 positions of galactose. nih.gov A modification like the C3-fluorine substitution would likely make this compound a very poor substrate for hydrolysis. While β-galactosidase can hydrolyze substrates with a glycosidic fluorine bond, the catalytic efficiency is greatly reduced. nih.gov It is more probable that this compound would act as a competitive inhibitor, binding to the active site but being resistant to cleavage, similar to how galactose itself can act as a product inhibitor. researchgate.netmdpi.com

Glycosyltransferases: These enzymes are responsible for synthesizing complex glycans by transferring a sugar from an activated nucleotide donor to an acceptor molecule. sigmaaldrich.com Fluorinated sugars often act as inhibitors of glycosylation. nih.govrsc.org They can be metabolically converted into nucleotide-sugar analogs, which may either be poor substrates for glycosyltransferases or, if incorporated, act as chain terminators because the fluorine atom replaces the hydroxyl group needed for further elongation. rsc.org For instance, while 3-deoxy-GlcNAc can serve as an acceptor for β(1→4)Galactosyltransferase (β4GalT), the resulting product cannot be further glycosylated at that position. sigmaaldrich.com Therefore, the 3-deoxy-3-fluorogalactose moiety of this compound, if it were part of an acceptor substrate, would likely terminate glycan chain extension by any glycosyltransferase that acts on the C3-hydroxyl.

Leloir Pathway Enzymes: The Leloir pathway is the primary route for galactose metabolism, involving the enzymes galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). wikipedia.orgtaylorandfrancis.com For this compound to enter this pathway, its terminal fluorinated galactose would first need to be cleaved by a glycosidase. Once released, 3-deoxy-3-fluorogalactose (3F-Gal) could potentially interact with Leloir pathway enzymes. Studies have shown that a bacterial galactokinase (LgGalK) can phosphorylate 3F-Gal, a critical first step in its metabolism. researchgate.netpolimi.it Furthermore, the resulting UDP-3-deoxy-3-fluorogalactose has been shown to be a substrate for UDP-galactopyranose mutase, indicating it can be processed by downstream enzymes. researchgate.net Analogs like 4-deoxy-4-fluorogalactose are known to be metabolized into UDP-4-deoxy-4-fluorogalactose, which then acts as a potent inhibitor of GALE and other enzymes, disrupting glycosylation. dntb.gov.uamdpi.com This suggests that 3F-Gal, once released from the parent trisaccharide, could act as a metabolic modulator by entering and potentially inhibiting the Leloir pathway.

Modulation of Biomolecular Recognition Processes

Fluorinated carbohydrates are valuable tools for modulating biological processes because the C-F bond is highly polarized and can alter the acidity and hydrogen-bonding capacity of adjacent hydroxyl groups. soton.ac.ukrsc.org By acting as a potential inhibitor of galectins and various enzymes, this compound could modulate a range of cellular events. For instance, inhibition of galectin-3 is being explored as a therapeutic strategy in neuroinflammation and cancer. frontiersin.org Similarly, by interfering with glycosyltransferases or the Leloir pathway, the compound could disrupt the synthesis of essential glycoconjugates, affecting cell signaling, adhesion, and metabolism. rsc.orgmdpi.com The stability of the glycosidic bond adjacent to the fluorinated sugar is also increased, making it resistant to enzymatic hydrolysis and prolonging its potential inhibitory effects in a biological system. rsc.org

Development and Application as a Biochemical Probe

The unique properties of fluorinated sugars make them excellent candidates for use as biochemical probes to study biological systems. rsc.org

Fluorescent and Affinity Labeling Strategies

To be used as a probe, a molecule like this compound would typically be derivatized with a reporter tag, such as a fluorophore or an affinity label like biotin (B1667282). dtic.mil Fluorescently labeled substrates are commonly used to detect enzyme activity; for example, fluorescein (B123965) di-β-D-galactopyranoside (FDG) is a widely used fluorogenic substrate for β-galactosidase. aatbio.comsigmaaldrich.cn

While there are no published reports of a labeled version of this compound, its synthesis would be feasible using established chemical methods. nih.govatdbio.com A fluorescent or biotin tag could be attached to the non-reducing methyl end or another available hydroxyl group. Such a labeled probe could be used in various applications:

Affinity-based proteomics: A biotinylated version could be used to pull down and identify binding partners, such as specific galectins or other carbohydrate-binding proteins.

Fluorescence microscopy: A fluorescently tagged this compound could be used to visualize its uptake and subcellular localization.

Activity-Based Probes (ABPs): An ABP version could be designed to covalently bind to the active site of a target enzyme, such as a glycosidase, allowing for direct visualization and quantification of active enzyme molecules. whiterose.ac.uk

Table 2: Common Labeling Strategies and Their Applications

| Label Type | Example Moiety | Detection Method | Potential Application for this compound |

| Fluorescent Label | Fluorescein, Rhodamine, BODIPY | Fluorescence Microscopy, Flow Cytometry, Spectroscopy | Visualize cellular uptake; track interactions with target proteins in real-time. aatbio.comwhiterose.ac.uk |

| Affinity Label | Biotin | Western Blot (with Streptavidin), Mass Spectrometry | Isolate and identify binding proteins from cell lysates. whiterose.ac.uk |

| NMR Probe | 19F (intrinsic) | 19F-NMR Spectroscopy | Study binding interactions with proteins without requiring an external tag; monitor metabolism. rsc.orgmdpi.com |

Use in Investigating Glycosylation Pathways and Cellular Processes

Metabolically incorporated fluorinated sugars are powerful tools for investigating glycosylation pathways. nih.govrsc.org Because 3-deoxy-3-fluorogalactose can be processed by at least some enzymes of the Leloir pathway, a labeled version of this compound could serve as a tracer. researchgate.netpolimi.it After cellular uptake and enzymatic cleavage of the outer fluorinated sugar, the released 3F-Gal could be tracked as it is metabolized.

This approach has been successfully used with other fluorinated sugars. For example, 4-deoxy-4-fluorogalactose (4DFG) is used to probe galactose metabolism in glioblastoma cells, where it is taken up and converted to UDP-4DFG, leading to the disruption of normal glycan synthesis. mdpi.com Similarly, this compound or its constituent 3F-Gal could be used to:

Map metabolic flux: By tracking the conversion of 3F-Gal to its phosphorylated and nucleotide-activated forms.

Identify enzyme inhibitors: The accumulation of a fluorinated intermediate can pinpoint specific enzymes that are inhibited. rsc.org

Visualize glycan synthesis: A fluorescently tagged version could potentially be incorporated into glycan structures (if recognized by glycosyltransferases), allowing for the visualization of sites of active glycosylation.

Based on a comprehensive search of available literature, there is no specific information regarding the biological activity or mechanistic roles of the chemical compound Methyl-O-(3-deoxy-3-fluorogalactopyranosyl)(1-6)galactopyranosyl(1-6)galactopyranoside (this compound).

The performed searches for this specific trisaccharide did not yield any studies detailing its use in in vitro models, its effects on biological pathways, competitive inhibition data, or its influence on cellular glycome dynamics.

Research in this area has focused on related, but structurally different, fluorinated monosaccharide derivatives. For instance:

Fluorinated Monosaccharide Analogues: Studies have been conducted on monosaccharides such as 2-deoxy-2-fluoro-D-galactose and 3-deoxy-3-fluoro-D-galactose. nih.govscbt.com The UDP-activated form of 2-deoxy-2-fluoro-galactose has been identified as a competitive inhibitor of the enzyme β-1,4-galactosyltransferase (β-1,4-GalT). scripps.edu

Different Fluorinated Sugars: Research is also available on 3-deoxy-3-fluoro-L-fucose (a different sugar), which has been successfully synthesized and incorporated into trisaccharides using specific fucosyltransferases, demonstrating that some enzymes can process 3-fluoro-sugars. whiterose.ac.ukrsc.org

However, these findings relate to different molecules and cannot be scientifically attributed to the specific trisaccharide "Methyl-O-(3-deoxy-3-fluorogalactopyranosyl)(1-6)galactopyranosyl(1-6)galactopyranoside". Generating an article as per the requested outline would require specific data for this compound, which is not available in the public domain based on the search results. Therefore, to ensure scientific accuracy and adhere to the strict "no hallucination" principle, the requested article cannot be produced.

Computational and Theoretical Modeling of Methyl O 3 Deoxy 3 Fluorogalactopyranosyl 1 6 Galactopyranosyl 1 6 Galactopyranoside

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a cornerstone for exploring the conformational flexibility of oligosaccharides. For fluorinated glycans like Med-fgal-gal, MD simulations can predict how the substitution of a hydroxyl group with a fluorine atom alters the molecule's three-dimensional structure and dynamics in solution. researchgate.netcsic.es The introduction of a 3-deoxy-3-fluoro modification in the terminal galactose unit is expected to have localized effects on the pyranose ring pucker and more global consequences for the orientation around the glycosidic linkages.

A detailed MD analysis of fluorinated cellulose (B213188) analogues, which also feature (1→4) linkages but demonstrate the principle, predicted a partial disruption of the rigid native conformation, leading to increased flexibility. researchgate.net Similar effects can be anticipated for this compound, where the fluorine atom could disrupt key intramolecular hydrogen bonds that stabilize a particular conformation in the non-fluorinated parent compound. The conformational diversity and flexibility of such systems are critical for their molecular recognition and biological activity. researchgate.net

| Simulation Parameter | Typical Value/Condition | Rationale |

| Force Field | GLYCAM, CHARMM36, GROMOS | Specifically parameterized for carbohydrates. |

| Water Model | TIP3P, SPC/E | Explicit solvent models to accurately represent hydration. |

| Simulation Time | >500 ns | To ensure adequate sampling of conformational space. researchgate.net |

| Temperature | 300 K | To simulate physiological conditions. |

| Pressure | 1 bar | To simulate physiological conditions. |

In Silico Prediction of Glycan-Protein Binding Affinities

Fluorinated glycans are frequently used as probes to study and modulate protein-glycan interactions. researchgate.net The replacement of a hydroxyl group—a hydrogen bond donor and acceptor—with a fluorine atom—a weak hydrogen bond acceptor—can significantly alter binding affinity. Computational methods are invaluable for predicting these effects and providing a rationale for observed binding data.

Docking studies and free energy calculations can be employed to model the interaction of this compound with various galactose-binding proteins (lectins). For instance, galectins are a family of proteins that recognize β-galactosides. acs.org The binding of this compound to a galectin would involve positioning the galactose units within the carbohydrate recognition domain (CRD) of the protein. The 3-fluoro-galactose moiety would likely have altered interactions compared to its natural counterpart.

Studies on fluorinated galactose derivatives binding to the lectin LecA from Pseudomonas aeruginosa have shown that while monofluorination can be well-tolerated, the specific position of the fluorine atom is critical for maintaining or enhancing binding affinity. ulaval.ca Similarly, research on fluorinated mannose derivatives interacting with the lectin DC-SIGN revealed that fluorination can be used to dissect the specific contributions of individual hydroxyl groups to the binding event. csic.esmdpi.comacs.org For this compound, in silico methods could predict whether the C3-fluorine atom leads to a loss of a crucial hydrogen bond, a favorable hydrophobic contact, or a repulsive electrostatic interaction within the protein's binding site.

Binding affinity predictions often combine molecular docking to generate initial poses with more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy.

| Method | Application | Key Output |

| Molecular Docking | Predicts the preferred orientation of the ligand in the protein binding site. | Binding pose, docking score. |

| MM/PBSA | Calculates the free energy of binding from MD simulation snapshots. | Estimated ΔGbind. |

| Free Energy Perturbation | Computes the free energy difference between two states (e.g., fluorinated vs. non-fluorinated ligand). | ΔΔGbind. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations provide fundamental insights into the electronic properties of molecules, which govern their reactivity and interactions. nih.gov For this compound, methods like Density Functional Theory (DFT) can be used to analyze how the high electronegativity of the fluorine atom influences the electron distribution across the sugar rings and the glycosidic linkages. rsc.orgmdpi.com

These calculations can reveal changes in:

Partial atomic charges: The fluorine atom will draw electron density, making the adjacent carbon atom (C3) more electropositive and influencing the charges on neighboring atoms.

Molecular electrostatic potential (MEP): The MEP surface illustrates the regions of positive and negative potential around the molecule, which are crucial for non-covalent interactions with protein partners.

NMR parameters: QC methods are used to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J), which can then be compared with experimental data to validate the predicted conformations. nih.govnih.gov

DFT-based calculations have suggested that the presence of fluorine atoms can enhance interactions with aromatic residues in a protein's binding site due to the polarization of adjacent C-H bonds. researchgate.net QC calculations are also essential for parameterizing the force fields used in MD simulations, ensuring that the simulations accurately reflect the quantum mechanical nature of the fluorinated sugar.

| QC Method | Property Calculated | Relevance to this compound |

| DFT (e.g., B3LYP) | Geometry optimization, partial charges, MEP | Understanding the ground-state electronic structure and interaction potential. |

| TD-DFT | Electronic excitation energies | Predicting spectroscopic properties (e.g., in fluorescence studies). molbase.com |

| GIAO | NMR chemical shifts and coupling constants | Validating solution conformations against experimental NMR data. molbase.com |

Development of Structure-Activity Relationship Models

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a series of compounds with their biological activity. For fluorinated glycan analogues, a QSAR model could link physicochemical descriptors to their binding affinity for a specific protein. While a full QSAR study requires a library of related compounds, the principles can be discussed in the context of this compound.

The key structural modification in this compound is the 3-deoxy-3-fluoro substitution. By systematically synthesizing and testing analogues with fluorine at different positions (e.g., C2, C4, C6) or with multiple fluorinations, a dataset for QSAR analysis could be generated. ulaval.ca The descriptors used in such a model would include:

Topological descriptors: Molecular weight, number of hydrogen bond donors/acceptors.

Electronic descriptors: Dipole moment, partial charges (from QC calculations).

Hydrophobicity descriptors: LogP (the partition coefficient between octanol (B41247) and water).

Studies on a series of fluorinated thiodigalactoside (B104359) analogues as inhibitors of galectin-3 have laid the groundwork for developing QSAR models for this class of compounds. rsc.org Such models can reveal which structural features are most important for binding and can be used to predict the activity of new, unsynthesized analogues.

Rational Design of Fluorinated Glycan Analogues

The insights gained from computational and theoretical modeling of this compound can be harnessed for the rational design of new fluorinated glycan analogues with tailored properties. nih.gov For example, if modeling suggests that the 3-fluoro substitution is detrimental to binding a particular lectin due to the loss of a hydrogen bond, new analogues could be designed to compensate for this.

This could involve:

Altering the fluorination pattern: Moving the fluorine to a different position on the galactose ring where it might engage in favorable orthogonal fluorine-amide interactions or other non-covalent contacts. nih.gov

Introducing other chemical modifications: Combining fluorination with other changes, such as C-glycosylation (replacing the anomeric oxygen with a methylene (B1212753) group) to create metabolically stable mimetics. nih.gov

The ultimate goal of this rational design cycle is to create novel carbohydrate-based molecules with enhanced affinity, selectivity, or stability, making them valuable as research tools or potential therapeutic leads. The systematic approach of synthesizing, testing, and computationally modeling fluorinated glycans is a powerful paradigm in modern medicinal chemistry and chemical biology.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Methyl-O-(3-deoxy-3-fluorogalactopyranosyl)(1-6)galactopyranosyl(1-6)galactopyranoside |

| Gal | Galactose |

| 3-deoxy-3-fluoro-galactose | 3-deoxy-3-fluoro-D-galactopyranose |

| LecA | Pseudomonas aeruginosa lectin A |

| DC-SIGN | Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin |

Emerging Research Avenues and Future Prospects for Methyl O 3 Deoxy 3 Fluorogalactopyranosyl 1 6 Galactopyranosyl 1 6 Galactopyranoside Research

Advancements in Automated Glycan Synthesis

The chemical synthesis of complex oligosaccharides like Methyl-O-(3-deoxy-3-fluorogalactopyranosyl)(1-6)galactopyranosyl(1-6)galactopyranoside has traditionally been a labor-intensive process requiring numerous protection, glycosylation, and deprotection steps. researchgate.netnih.gov However, the field is rapidly advancing with the advent of Automated Glycan Assembly (AGA). acs.orgraco.cat AGA, performed on a solid support using commercially available synthesizers, streamlines the production of complex glycans, making these crucial molecules more accessible for research. researchgate.netpnas.org

AGA technology relies on a cycle of coupling and deprotection steps executed by an instrument, which allows for the rapid assembly of oligosaccharides up to 50-mers. acs.orgraco.cat This automated approach not only accelerates the synthesis but also improves reliability and enables the creation of large collections of tailor-made glycans. pnas.org While early syntheses of the target trisaccharide were achieved through multi-step solution-phase chemistry, future production will undoubtedly benefit from AGA. nih.govnih.gov The technology has already been validated for creating complex structures, including those with site-selective fluorination. nih.gov

Furthermore, techniques like fluorous-assisted solution-phase synthesis offer an alternative to solid-phase methods. In this approach, a fluorous tag facilitates the purification of the growing oligosaccharide chain, a process that is also amenable to automation and has been successfully used to build oligosaccharide libraries. acs.org

| Feature | Traditional Synthesis | Automated Glycan Assembly (AGA) |

|---|---|---|

| Process | Manual, multi-step | Automated, cyclic |

| Speed | Slow | Rapid (hours to days) |

| Reproducibility | Operator-dependent | High |

| Purification | Labor-intensive | Simplified (wash steps on solid support) |

| Scalability | Low | High (for libraries) |

Click on a row to see more details.High-Throughput Screening for Biological Interactions

To understand the biological role of a glycan, it is essential to identify its binding partners, such as proteins and enzymes. High-Throughput Screening (HTS) methods are critical for efficiently testing interactions with large libraries of potential partners. acs.org These technologies allow researchers to move beyond studying single interactions to mapping comprehensive interaction networks.

Several HTS methods are particularly relevant for glycans. Fluorescence-Activated Cell Sorting (FACS) can be used to screen for enzyme activity or cell-surface binding events involving glycans. rsc.orgnih.gov For direct protein-glycan interactions, techniques like glycan microarrays (discussed in section 7.4) and advanced mass spectrometry methods are powerful tools. tandfonline.com These screening platforms can rapidly identify binding events and even provide quantitative data on binding affinity, which is crucial for drug discovery and diagnostics. rsc.orglongdom.org

| Technique | Principle | Primary Application |

|---|---|---|

| Glycan Microarray | Surface binding | Profiling protein/antibody specificity |

| FACS-based Screening | Cell sorting | Directed evolution of enzymes |

| NMR-based Screening | Spectroscopic shift | Affinity ranking and epitope mapping |

| Affinity Mass Spectrometry | Mass detection | Identifying unknown binding partners |

Click on a row to see more details.Integration with Omics Technologies (Glycomics, Proteomics)

Glycomics, the comprehensive study of the entire set of glycans (the glycome) in an organism, and proteomics are essential for understanding biology from a systems-level perspective. neb.comcreative-proteomics.com Integrating a synthetic probe like Methyl-O-(3-deoxy-3-fluorogalactopyranosyl)(1-6)galactopyranosyl(1-6)galactopyranoside into these workflows offers exciting possibilities. The structural changes in glycans are often linked to diseases, making the glycome a rich source of potential biomarkers. neb.comjcgg.jp

Mass spectrometry (MS) is the cornerstone technology for both glycomics and proteomics. oup.comoup.com However, the analysis of glycans by MS can be challenging due to their poor ionization efficiency. nih.gov Here, fluorinated compounds provide a distinct advantage. Strategies have been developed where glycans are derivatized with a fluorinated tag. nih.govacs.org This "fluorous tag" not only increases the hydrophobicity of the glycan, improving its ionization efficiency by over an order of magnitude, but also allows for specific enrichment of the tagged glycans from complex biological mixtures using fluorous solid-phase extraction (FSPE). oup.comoup.comnih.gov This significantly enhances the sensitivity and selectivity of glycomic analysis. acs.org

By introducing fluorinated sugar analogues into cells, researchers can also study their effects on cellular pathways. The integration of glycomics with proteomics and other 'omics' fields provides a holistic view of how these molecular probes influence the cell's entire biological network. neb.comcreative-proteomics.com

Exploration in Glycan Array Technologies

Glycan microarrays have become indispensable tools for high-throughput analysis of the interactions that govern glycan recognition. nih.govzbiotech.com These arrays consist of a multitude of different glycan structures immobilized on a solid surface, allowing for the simultaneous screening of interactions with proteins, antibodies, or even whole pathogens. nih.govzbiotech.com

A key area of progress is the use of synthetic glycans on these arrays. While early arrays relied on glycans isolated from natural sources, the ability to chemically or enzymatically synthesize specific structures, including fluorinated ones, provides unparalleled precision. nih.govresearchgate.net Fluorinated glycans like Methyl-O-(3-deoxy-3-fluorogalactopyranosyl)(1-6)galactopyranosyl(1-6)galactopyranoside can be printed onto arrays to serve as precise probes for dissecting binding specificities. nih.gov

Studies have shown that libraries of fluorinated glycan analogues can reveal distinct "interaction codes" for different glycan-binding proteins, providing insights not achievable with natural glycans alone. nih.gov This approach has been used to discover previously unknown weak glycan-lectin interactions and to profile the binding preferences of viral proteins, aiding in biomarker discovery and vaccine development. nih.govresearchgate.net

| Immobilized Glycan | Lectin A Binding (RFU) | Lectin B Binding (RFU) |

|---|---|---|

| Methyl-O-galactosyl(1-6)galactosyl(1-6)galactoside | 150 | 8,500 |

| Med-fgal-gal | < 50 (No Binding) | 7,200 |

| Methyl-O-(4-deoxy-4-fluorogalactopyranosyl)(1-6)galactopyranoside | < 50 (No Binding) | < 50 (No Binding) |

| Sialyl-Lewis X | 200 | 45,000 |

Hypothetical data. Click on a row to see interpretation.Contribution to Fundamental Glycoscience Discoveries

Beyond specific applications, fluorinated carbohydrates are powerful chemical probes for answering fundamental questions in glycoscience. acs.orgrsc.org The strategic replacement of a hydroxyl (-OH) group with a fluorine (F) atom is a subtle but profound modification. While fluorine is a close size mimic (a bioisostere) of the hydroxyl group, it has critically different electronic properties: it can act as a hydrogen bond acceptor but, crucially, not as a donor. acs.org

This "molecular editing" allows researchers to dissect the importance of specific hydrogen bonds in glycan-protein interactions with surgical precision. acs.org If replacing a specific -OH with an F atom abolishes binding, it provides strong evidence that the hydrogen-bond donating capability of that specific hydroxyl group is essential for recognition. acs.org